molecular formula C9H14IN B029342 Phenyltrimethylammonium iodide CAS No. 98-04-4

Phenyltrimethylammonium iodide

Cat. No.: B029342
CAS No.: 98-04-4
M. Wt: 263.12 g/mol
InChI Key: KKLAORVGAKUOPZ-UHFFFAOYSA-M
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Description

Phenyltrimethylammonium iodide, also known as this compound, is a useful research compound. Its molecular formula is C9H14IN and its molecular weight is 263.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >39.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5047. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Methylation of C-H Bonds

    Phenyltrimethylammonium salts, including iodide, can effectively methylate C-H bonds in benzamides and aliphatic amides. This offers broad scope and high functional-group compatibility, enhancing their utility in organic synthesis (Uemura, Yamaguchi, & Chatani, 2016).

  • Monoselective N-Methylation

    Phenyltrimethylammonium iodide (PhMe3NI) is recognized for its safety, non-toxicity, and ease of handling as a reagent for monoselective N-methylation of amides, indoles, and related compounds. This makes it particularly suitable for late-stage methylation of bioactive compounds (Templ, Gjata, Getzner, & Schnürch, 2022).

  • Grignard-Type Reagent

    Phenyltterbium iodide, a variant, acts as a new Grignard-type reactant with unusual reactivity towards esters and ketones, suggesting potential applications in organic synthesis (Fukagawa, Fujiwara, Yokoo, & Taniguchi, 1981).

  • α-Methylation of Aryl Ketones

    PhMe3NI serves as a nonvolatile, noncancerogenic, and easy-to-handle solid methylating agent for selective α-methylation of aryl ketones, showing up to 85% yield with anisole as a green solvent (Templ & Schnürch, 2022).

  • Improved Catalyst in Reactions

    The use of this compound as a ligand improves copper-catalyzed cross-coupling reactions of aryl halides with alcohols, minimizing the need for excessive alcohol and allowing for a wide range of functional groups (Altman, Shafir, Choi, Lichtor, & Buchwald, 2008).

  • Photocatalytic Hydrogen Generation

    In photovoltaic applications, methylammonium lead iodide, which is in dynamic equilibrium with aqueous solutions, has shown potential for photocatalytic hydrogen generation from hydriodic acid (Park, Chang, Lee, Park, Ahn, & Nam, 2016).

  • Synthesis of Hydrocarbons

    The synthesis of hydrocarbons using phenyllithium and bromobenzene and lithium, with this compound being part of the process, led to a high yield and easy access (Wittig, 1980).

  • Optical Properties in Non-Linear Materials

    New ionic organic species with large first hyperpolarizabilities, potentially including this compound, show promise as second-order non-linear optical materials, offering a wider transparent wavelength region than p-nitroaniline (Umezawa, Okada, Oikawa, Matsuda, & Nakanishi, 2005).

  • Photovoltaic Applications

    Phenyl viologen lead iodide (PhVPI), which may relate to this compound in structure, shows promise in solar cell fabrication due to its low direct allowed band gap energy and high thermal stability (Latini, Quaranta, Menchini, Lisi, Di Girolamo, Tarquini, Colapietro, Barba, Demitri, & Cassetta, 2020).

Mechanism of Action

Trimethylphenylammonium iodide, also known as Phenyltrimethylammonium iodide, is a chemical compound with the linear formula (CH3)3N(I)C6H5 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Biochemical Pathways

It has been used as a reagent in the derivatization of polar herbicides for gc-ms analysis , suggesting it may interact with certain biochemical pathways involved in herbicide metabolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. For Trimethylphenylammonium iodide, it is recommended to be stored in a cool and dark place, below 15°C . It is also light-sensitive , indicating that exposure to light could potentially affect its stability and efficacy.

Safety and Hazards

Phenyltrimethylammonium iodide is known to cause skin irritation and may cause respiratory irritation. It also causes serious eye damage . It is recommended to wear eye protection and face protection when handling this chemical .

Future Directions

Phenyltrimethylammonium iodide has been used in the development of efficient and durable formamidinium-based perovskite solar cells . It forms a 2D perovskite phase, which improves the stability and efficiency of these solar cells . This suggests potential future applications of this compound in the field of renewable energy .

Properties

IUPAC Name

trimethyl(phenyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLAORVGAKUOPZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN
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Related CAS

3426-74-2 (Parent)
Record name Phenyltrimethylammonium iodide
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DSSTOX Substance ID

DTXSID1021825
Record name Phenyltrimethylammonium iodide
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Molecular Weight

263.12 g/mol
Source PubChem
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Physical Description

White solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Phenyltrimethylammonium iodide
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Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.00000003 [mmHg]
Record name Phenyltrimethylammonium iodide
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CAS No.

98-04-4
Record name Benzenaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name Phenyltrimethylammonium iodide
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Record name Benzenaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name Phenyltrimethylammonium iodide
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Record name N,N,N-trimethylanilinium iodide
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Record name PHENYLTRIMETHYLAMMONIUM IODIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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